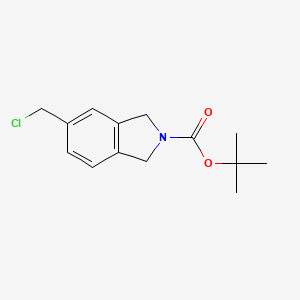

![molecular formula C8H15ClN2O B2637186 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride CAS No. 2305253-22-7](/img/structure/B2637186.png)

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is a chemical compound with the CAS Number: 2305253-22-7 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is 1S/C8H14N2O.ClH/c11-8-4-6-2-1-3-7(10-6)5-9-8;/h6-7,10H,1-5H2,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 190.67 .Applications De Recherche Scientifique

Pharmacological Studies

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride and its derivatives have been extensively studied for their pharmacological properties. For instance, the spasmolytic activity of related compounds such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one was investigated, revealing specific anti-serotonin and anti-histaminic activities along with non-specific spasmolytic activity (Razdan et al., 1987). Furthermore, these compounds were explored for their analgesic and anti-inflammatory potential, showcasing promising results (Sharma et al., 2009).

Conformational and Structural Analysis

The structural and conformational behaviors of diazabicyclo decane systems have been a topic of interest, with studies measuring pKa values and discussing the conformational aspects based on these values (Sasaki et al., 1971). Additionally, 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, derived from diazabicyclo decane systems, were synthesized and characterized, revealing unique structural properties and steric influences around the carbonyl group (Garrison et al., 1993).

Synthetic Chemistry and Building Block Applications

The molecule and its analogs have been utilized as building blocks in synthetic organic chemistry, paving the way for the development of novel synthetic methods. A notable example is the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a precursor for nicotinic modulators (Paliulis et al., 2013). The molecule's versatility in forming various complex structures and derivatives emphasizes its significance in the realm of synthetic chemistry.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-4-6-2-1-3-7(10-6)5-9-8;/h6-7,10H,1-5H2,(H,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXQLBQZMGEVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)NCC(C1)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)

![8-isobutyl-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637113.png)

![N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2637120.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2637121.png)

![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2637123.png)

![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2637125.png)